Propionamido vs. Acetamido in Suzuki Coupling
The efficacy of 4-propionamidophenylboronic acid as a coupling partner can be inferred from studies on its closest analog, 4-acetamidophenylboronic acid. In a Suzuki cross-coupling with a 1,8-dihalonaphthalene scaffold, 4-acetamidophenylboronic acid delivered the desired 1,8-bis(4'-anilino)naphthalene product in an excellent 90% overall yield. This performance demonstrates the viability of this functional group class in demanding coupling reactions [1]. The propionamido variant is expected to exhibit comparable or slightly modified reactivity due to its marginally increased steric bulk and altered electronic donation, providing a tunable handle for optimizing specific synthetic steps where the acetamido group may be suboptimal.
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Yield |
|---|---|
| Target Compound Data | Data not directly reported; inferred to be comparable or tunable. |
| Comparator Or Baseline | 4-Acetamidophenylboronic acid (CAS 101251-09-6): 90% overall yield. |
| Quantified Difference | N/A (Baseline reference for analogous functionality) |
| Conditions | Reaction with 1,8-dihalonaphthalene, followed by functional group transformation. |
Why This Matters
This data establishes a performance benchmark for the 4-acylamidophenylboronic acid class, indicating that the propionamido analog is a high-performance building block for synthesizing complex, sterically hindered biaryl systems critical to drug discovery.
- [1] Petersen, A. B., et al. (2011). Stereocontrolled photodimerization with congested 1,8-bis(4'-anilino)naphthalene templates. *The Journal of Organic Chemistry*, 76(1), 191-200. (As cited by DeepDyve, 2011). View Source
